molecular formula C20H13N3O2 B1508026 2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-07-3

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No. B1508026
CAS RN: 1029691-07-3
M. Wt: 327.3 g/mol
InChI Key: NBNLXVDIURVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a useful research compound. Its molecular formula is C20H13N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1029691-07-3

Product Name

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

InChI

InChI=1S/C20H13N3O2/c21-10-11-5-6-17-15(7-11)16-8-12(9-18(16)22-17)23-19(24)13-3-1-2-4-14(13)20(23)25/h1-7,12,22H,8-9H2

InChI Key

NBNLXVDIURVLAP-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (12.7 g, 55.3 mmol) and 4-cyanophenylhydrazine-HCl (8.53 g, 50.3 mmol) in HOAc (200 mL) and 4N HCl dioxane (50 mL). Using mechanical stirring, heat the reaction to 90° C. for 18 h, then add additional 4N HCl dioxane (20 mL). Heat the reaction to 100° C. for 18 h. Dilute the reaction mixture with water (600 mL) and collect a black solid by vacuum filtration. Sonicate the solid with MeOH (200 mL), then collect and dry in a vacuum oven to give 10.94 g (66%) of a gray-brown solid. MS (m/z): 328 (M+1), 326 (M−1).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
66%

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